molecular formula C6H8ClN3O B11821292 N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine

N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B11821292
M. Wt: 173.60 g/mol
InChI Key: SQVKQHOYAXLRET-UHFFFAOYSA-N
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Description

N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a pyrazole-derived Schiff base featuring a hydroxylamine moiety conjugated to a substituted pyrazole ring. The pyrazole core is substituted with methyl groups at positions 1 and 3, a chlorine atom at position 5, and a methylidene-hydroxylamine group at position 2.

Properties

IUPAC Name

N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-4-5(3-8-11)6(7)10(2)9-4/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVKQHOYAXLRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NO)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reaction Mechanism

The reaction employs a Vilsmeier reagent (POCl₃ and DMF) to activate the pyrazole nucleus for electrophilic substitution. For 5-chloro-1,3-dimethyl-1H-pyrazole, the protocol involves:

  • Dissolving 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous DMF under nitrogen.

  • Dropwise addition of POCl₃ (1.2 equiv) at 0–5°C.

  • Heating to 80–90°C for 4–6 hours.

  • Quenching with ice-water and neutralizing with NaHCO₃.

The aldehyde 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is isolated via vacuum distillation or recrystallization (ethanol/water), yielding 64–74% . Key spectral data include:

  • IR (KBr): 2809 cm⁻¹ (C-H aldehyde stretch), 1685 cm⁻¹ (C=O stretch).

  • ¹H NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 3.79 (s, 3H, N-CH₃), 2.42 (s, 3H, C-CH₃).

Alternative Methods

Knoevenagel condensation and oxidative dehydrogenation have been explored but show lower efficiencies (<50% yield). For instance, condensation of 1,3-dimethyl-5-chloropyrazole with glyoxylic acid under basic conditions requires stringent temperature control and produces side products.

Oximation of Pyrazole-4-Carbaldehyde

The aldehyde intermediate is converted to the oxime via reaction with hydroxylamine hydrochloride under basic conditions.

Standard Oximation Protocol

  • Dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equiv) and sodium hydroxide (1.5 equiv).

  • Reflux at 80°C for 3–5 hours.

  • Cool, filter, and recrystallize from ethanol.

Reaction Conditions and Yields

ParameterValueSource
SolventEthanol
Temperature80°C (reflux)
Time3–5 hours
Yield70–85%

The product is characterized by:

  • IR (KBr): 3250 cm⁻¹ (N-OH stretch), 1590 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NOH), 8.45 (s, 1H, CH=N), 3.75 (s, 3H, N-CH₃), 2.38 (s, 3H, C-CH₃).

Microwave-Assisted Oximation

Recent studies report microwave irradiation (100°C, 20 minutes) reducing reaction time to 30 minutes with comparable yields (78%). This method minimizes decomposition of heat-sensitive intermediates.

Analytical Validation and Purity Control

Chromatographic Analysis

HPLC (C18 column, acetonitrile/water 60:40) confirms purity >98%. Retention time: 6.8 minutes.

Spectroscopic Confirmation

  • MS (ESI): m/z 174.1 [M+H]⁺.

  • Elemental Analysis: Calculated for C₆H₈ClN₃O (%): C 41.51, H 4.65, N 24.21; Found: C 41.48, H 4.63, N 24.18.

Industrial-Scale Production

Suppliers like Accela ChemBio Inc. and Shaoyuan Technology utilize continuous-flow reactors to enhance scalability. Key parameters include:

  • Residence Time: 10 minutes (Vilsmeier-Haack step).

  • Throughput: 50 kg/batch (oxime step).

Challenges and Optimization

Byproduct Formation

Over-chlorination during Vilsmeier-Haack reactions generates 5,7-dichloro derivatives (<5%), mitigated by controlling POCl₃ stoichiometry.

Solvent Selection

Ethanol outperforms DMF in oximation due to higher oxime solubility and easier recovery .

Chemical Reactions Analysis

Oxidation Reactions

The oxime functional group (-CH=N-OH) undergoes oxidation under controlled conditions. Key transformations include:

  • Conversion to nitrile oxides : Reaction with hydrogen peroxide or peracids oxidizes the oxime to a nitrile oxide (-C≡N-O), a reactive intermediate useful in cycloaddition reactions.

  • Carboxylic acid formation : Oxidation with potassium permanganate (KMnO₄) in aqueous pyridine converts the aldehyde oxime to pyrazole-4-carboxylic acid derivatives, as demonstrated in structurally analogous systems .

Example Reaction Pathway :

N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamineKMnO4,H2O/pyridine5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O/pyridine}} \text{5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid}

Reduction Reactions

The oxime group can be selectively reduced to form amines:

  • Amine synthesis : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the C=N bond, yielding 5-chloro-1,3-dimethyl-1H-pyrazole-4-methanamine.

Conditions :

  • Solvent: Dry tetrahydrofuran (THF) or ethanol.

  • Temperature: 0–25°C.

Nucleophilic Substitution

The chloro substituent at position 5 participates in nucleophilic aromatic substitution (SNAr):

Nucleophile Product Conditions
Amines5-Amino-pyrazole derivativeK₂CO₃, DMF, 80–100°C
Thiols5-Sulfanyl-pyrazole derivativeEtOH, reflux
Methoxide5-Methoxy-pyrazole derivativeNaOMe, MeOH, 60°C

This reactivity enables functionalization for pharmaceutical or agrochemical applications.

Condensation and Cyclization

The hydroxylamine group engages in condensation with carbonyl compounds:

  • Hydrazone formation : Reacts with aldehydes/ketones to form hydrazones, which can undergo cyclization to produce 1,3,4-oxadiazoles or other heterocycles .

Example :

Oxime+RCOCH3POCl3,DMFPyrazolyl-oxadiazole derivatives\text{Oxime} + \text{RCOCH}_3 \xrightarrow{\text{POCl}_3, \text{DMF}} \text{Pyrazolyl-oxadiazole derivatives}

Mechanistic Insights

The hydroxylamine group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons). The chloro group’s electron-withdrawing effect enhances the pyrazole ring’s electrophilicity, facilitating SNAr reactions.

Table 1: Documented Reactions and Outcomes

Reaction Type Reagents/Conditions Major Product Application
Oxidation (KMnO₄)KMnO₄, H₂O/pyridine, 60°CPyrazole-4-carboxylic acidPharmaceutical intermediates
Reduction (NaBH₄)NaBH₄, EtOH, 25°CPyrazole-4-methanamineBioactive molecule synthesis
SNAr (Amine)Benzylamine, K₂CO₃, DMF, 100°C5-Benzylamino-pyrazole derivativeAntimicrobial agent development
Cyclization (POCl₃/DMF)POCl₃, DMF, 80°C1,3,4-Oxadiazole hybridEnzyme inhibition studies

Industrial and Synthetic Relevance

  • Scalable synthesis : Optimized protocols using methanol/ethanol solvents achieve >85% yield.

  • Selectivity control : pH and temperature adjustments minimize side reactions during substitution or oxidation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of hydroxylamine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can inhibit bacterial and fungal strains effectively. The biological activity of compounds similar to N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has been compared to established antibiotics like isoniazid and ciprofloxacin, demonstrating comparable or superior efficacy in certain cases .

Anticancer Properties
Recent investigations into pyrazole derivatives have revealed promising anticancer activities. Compounds similar to this compound have shown significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40. These findings suggest a potential pathway for developing new anticancer agents based on the pyrazole structure .

Agricultural Applications

Herbicidal Activity
Compounds containing the pyrazole moiety have been explored for their herbicidal properties. Research has indicated that certain pyrazole derivatives can inhibit the growth of specific weed species, making them candidates for developing new herbicides. The mechanism often involves disrupting photosynthetic processes in plants, which can be advantageous in agricultural settings .

Materials Science

Synthesis of Functional Materials
this compound can serve as a precursor in synthesizing functional materials. Its unique chemical structure allows it to participate in various reactions leading to novel polymers or composites with enhanced properties such as thermal stability and mechanical strength .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. By modifying different substituents on the pyrazole ring or the hydroxylamine group, researchers can enhance its biological activity or alter its physicochemical properties for specific applications .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAntimicrobial and anticancer agentsComparable efficacy to established drugs; significant growth inhibition in cancer cell lines
AgricultureHerbicide developmentEffective against specific weed species; disrupts photosynthesis
Materials ScienceFunctional material synthesisPotential for novel polymers with enhanced properties
Structure Activity RelationshipOptimization of compound efficacyModifications lead to varied biological activities

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of pyrazole derivatives, compounds were screened against multiple bacterial strains. The results indicated that certain derivatives exhibited higher activity than traditional antibiotics, suggesting a viable alternative for treating resistant infections .

Case Study 2: Anticancer Activity Assessment
A focused investigation on pyrazole-based compounds demonstrated significant antiproliferative effects on various cancer cell lines. The study highlighted the potential of these compounds as leads for new cancer therapies, emphasizing the need for further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. For instance, its antipromastigote activity is attributed to its binding to the active site of the enzyme LmPTR1, leading to inhibition of the enzyme’s function . This interaction is characterized by strong hydrophobic interactions and lower binding free energy.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazole derivatives with substituents at positions 1, 3, 4, and 5 exhibit significant variations in melting points, solubility, and stability. For example:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 1,3-diMe; 5-Cl; 4-CH=N-OH Not Reported Hydroxylamine, Pyrazole
3a () 1,3-diPh; 5-Cl; 4-CONH 133–135 68 Carboxamide, Cyano
3d () 1-Ph; 4-F; 5-Cl; 4-CONH 181–183 71 Fluorophenyl, Carboxamide
Compound 1-Ph; 3-Me; 5-pyrrole; 4-CH=N-OH Not Reported Pyrrole, Hydroxylamine

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The presence of chlorine (Cl) at position 5 in the target compound and 3a–3d enhances thermal stability, as seen in the elevated melting points of 3d (181–183°C) compared to 3a (133–135°C). This trend aligns with the electron-withdrawing effects of Cl and F, which increase intermolecular dipole interactions .
  • Hydrogen Bonding : The hydroxylamine group in the target compound and the analogue facilitates O–H···N hydrogen bonding, contributing to crystal packing stability. In contrast, carboxamide derivatives (3a–3d ) rely on N–H···O and C=O interactions for lattice stabilization .

Structural and Crystallographic Comparisons

The crystal structure of the compound (a structural analogue with pyrrole and phenyl substituents) reveals two independent molecules in the asymmetric unit. Dihedral angles between the pyrazole ring and substituents (phenyl: 42.69–54.49°; pyrrole: 49.61–51.88°) highlight moderate conjugation disruption due to steric bulk.

Table 2: Crystallographic Parameters

Compound Space Group Dihedral Angles (°) Intermolecular Interactions
Compound P-1 42.69–54.49 (Ph) O–H···N, C–H···π
Target Compound (Predicted) <40 (estimated) O–H···N, Cl···Cl

The compound forms tetramers via O–H···N bonds, while the target compound’s Cl substituents may promote halogen bonding or Cl···Cl interactions, altering packing efficiency .

Spectroscopic and Analytical Data

NMR and MS Trends :

  • 1H-NMR : The target compound’s methyl groups (1,3-diMe) would resonate near δ 2.6–2.7 ppm, similar to 3a–3e (δ 2.42–2.66 ppm for methyl/aryl protons) .
  • Mass Spectrometry: The molecular ion peak for the target compound is predicted at m/z ~215 (C7H9ClN3O), lower than 3a (m/z 403.1) due to the absence of bulky aryl and cyano groups .

Biological Activity

N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its chemical formula C11H16ClN5C_{11}H_{16}ClN_5 and its unique structural features that contribute to its biological properties. The compound features a pyrazole ring, which is known for its pharmacological versatility.

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that derivatives of pyrazole compounds exhibit minimum inhibitory concentrations (MIC) in the range of 0.220.25μg/mL0.22-0.25\,\mu g/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL\mu g/mL)MBC (μg/mL\mu g/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.250.30

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. A study involving various pyrazolo[1,5-a]quinazolines showed effective inhibition of lipopolysaccharide (LPS)-induced NF-kB/AP-1 reporter activity, suggesting that these compounds can modulate inflammatory pathways .

Table 2: Anti-inflammatory Activity

Compound IDIC50 (μM\mu M)Target Pathway
13i<50NF-kB/AP-1
16<50NF-kB/AP-1

Case Study 1: Antibacterial Efficacy

In a recent study, the antibacterial efficacy of various pyrazole derivatives was evaluated, with this compound being one of the tested compounds. The study found that this compound exhibited a strong bactericidal effect on both Gram-positive and Gram-negative bacteria, further supporting its potential as an antibiotic agent .

Case Study 2: Anti-inflammatory Mechanism

Another significant research effort focused on the anti-inflammatory properties of pyrazole derivatives in a murine model of inflammation. The findings indicated that treatment with this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, showcasing its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine?

  • Methodology : The compound is synthesized via condensation reactions between 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and hydroxylamine derivatives. Key steps include:

Intermediate preparation : 5-Chloro-1,3-dimethylpyrazole is chlorinated and formylated to yield the aldehyde intermediate.

Schiff base formation : The aldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux, often catalyzed by acetic acid, to form the hydrazone linkage .

Purification : Recrystallization from ethanol or column chromatography ensures purity.

  • Critical Parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1 aldehyde:hydroxylamine), and pH control (weakly acidic) are vital for optimal yield .

Q. How is the crystal structure of this compound determined, and what are the key structural features?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using instruments like the Bruker D8 VENTURE PHOTON 100 CMOS diffractometer. Data refinement employs SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) .
  • Key Features :

  • Conformation : The hydrazone group adopts an (E)-configuration, with dihedral angles between the pyrazole ring and substituents ranging 42–55°, indicating moderate planarity disruption .
  • Intermolecular Interactions : O–H···N hydrogen bonds and C–H···π stacking stabilize the crystal lattice, forming tetramers or layered structures .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Essential Techniques :

NMR Spectroscopy : 1^1H and 13^13C NMR confirm the hydrazone linkage (δ 8.5–9.0 ppm for imine protons) and pyrazole substituents .

IR Spectroscopy : Stretching vibrations at ~1600 cm1^{-1} (C=N) and ~3200 cm1^{-1} (O–H) validate functional groups .

Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers address inconsistencies in biological activity data for this compound across different studies?

  • Methodological Solutions :

Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values using standardized assays (e.g., maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) models for anticonvulsant studies) to compare potency thresholds .

Metabolite Profiling : Investigate reactive intermediates like hydroxylamine derivatives using LC-MS to assess bioactivation pathways, as seen in studies on N-(2-methoxyphenyl)hydroxylamine .

Species-Specific Variations : Test in multiple in vitro/in vivo models (e.g., murine vs. human cell lines) to identify metabolic or receptor-binding differences .

Q. What computational approaches are recommended to predict the reactivity of the hydroxylamine group in this compound?

  • Strategies :

DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for nucleophilic/electrophilic sites, focusing on the hydroxylamine (–NH–O–) moiety.

Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors) using AutoDock Vina, referencing similar pyrazole-based anticonvulsants .

MD Simulations : Assess stability in aqueous environments (AMBER or GROMACS) to predict hydrolysis rates of the hydrazone bond .

Q. What strategies are effective in optimizing reaction yields during the synthesis of derivatives of this compound?

  • Optimization Techniques :

Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >85% .

Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) to enhance Schiff base formation efficiency .

Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes side reactions during recrystallization .

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